MK-499 hydrochloride, (+)- is a synthetic compound primarily recognized for its role as a potassium channel blocker, specifically targeting the human ether-à-go-go-related gene potassium channels (hERG). This compound is of significant interest in pharmacology due to its potential applications in treating cardiac arrhythmias. The compound has been studied extensively for its effects on cardiac repolarization and its implications in drug development related to cardiovascular diseases.
MK-499 hydrochloride, (+)- is classified as a small molecule drug. It is a derivative of naphthalene and is known for its ability to modulate ion channel activity. The compound was developed by Merck Sharp & Dohme Corp., and it has been utilized in various pharmacological studies to assess its efficacy and safety profile in the context of cardiovascular health.
The synthesis of MK-499 hydrochloride, (+)- involves several key steps, starting from appropriate naphthalene derivatives. The synthetic route can be summarized as follows:
Industrial production methods optimize these steps for large-scale synthesis, employing high-yielding reagents, optimized reaction conditions (temperature, pressure, solvent systems), and purification techniques such as crystallization and chromatography to ensure product purity .
The molecular formula of MK-499 hydrochloride, (+)- is . The compound features a complex structure characterized by multiple functional groups, including a methanesulfonamide moiety and a piperidine ring.
The structural representation includes stereochemistry that is critical for its biological activity, particularly concerning its interaction with potassium channels .
MK-499 hydrochloride, (+)- can participate in various chemical reactions:
These reactions highlight the versatility of MK-499 hydrochloride in synthetic organic chemistry.
MK-499 hydrochloride, (+)- exerts its pharmacological effects primarily by blocking hERG potassium channels. This action leads to:
The binding mechanism involves interaction with the inner vestibule of the hERG channel, with a preference for the inactivated state of the channel .
MK-499 hydrochloride, (+)- exhibits distinct physical and chemical properties that are crucial for its application:
MK-499 hydrochloride, (+)- has been extensively researched for various applications:
The ongoing research into MK-499 highlights its significance in both academic studies and clinical applications within cardiovascular medicine.
The development of Class III antiarrhythmic agents represents a pivotal advancement in cardiac electropharmacology, originating from the quest to prolong cardiac action potential duration (APD) without altering conduction velocity. These agents selectively target repolarization currents, particularly the rapid delayed rectifier potassium current (IKr), to suppress re-entrant arrhythmias. The discovery of d-sotalol in the 1960s established the foundational pharmacology of pure potassium channel blockade, but its association with torsades de pointes arrhythmias underscored the need for more specific agents [3]. This led to the systematic development of methanesulfonanilide derivatives in the 1980s–1990s, including E-4031 and MK-499 (L-706000), which exhibited superior potency and specificity for IKr [6]. MK-499 emerged as a critical pharmacological tool during the molecular characterization of the human ether-à-go-go-related gene (hERG) channel, the alpha subunit responsible for IKr [6]. Its role accelerated the understanding of how loss-of-function hERG mutations cause Long QT Syndrome (LQTS) and how drug block precipitates acquired LQTS [3] [6].
Table 1: Evolution of Key Class III Antiarrhythmic Agents
Compound | Decade Introduced | Primary Target | Impact on Cardiac Research |
---|---|---|---|
d-Sotalol | 1960s | IKr (non-specific) | First pure Class III agent; linked to proarrhythmia |
E-4031 | 1980s | IKr (selective) | Enabled isolation of IKr from IKs currents |
MK-499 | 1990s | IKr (hERG-specific) | Gold standard for hERG channel block studies |
Dofetilide | 1990s | IKr (selective) | Clinical validation of IKr blockade |
MK-499 hydrochloride, chemically designated as (+)-N-[1’--(6-cyano-1,2,3,4-tetrahydro-2-naphthalenyl)-3,4-dihydro-4’-hydroxyspiro[2H-1-benzopyran-2,4’-piperidin]-6-yl]methanesulfonamide hydrochloride, belongs to the methanesulfonanilide class characterized by a sulfonamide group linked to an aromatic ring system. This scaffold confers high-affinity interactions with the hERG channel’s inner cavity via three critical features:
Biophysically, MK-499 exhibits picomolar-nanomolar affinity for hERG, with an IC₅₀ of 32–123 nM depending on experimental conditions (e.g., expression system, voltage protocol) [2] [6]. Its potency exceeds early methanesulfonanilides like E-4031 (IC₅₀ ~300 nM) due to optimized hydrophobic interactions with the channel’s S6 helix [6].
Table 2: Structural and Pharmacological Comparison of Methanesulfonanilides
Parameter | MK-499 | E-4031 | Dofetilide |
---|---|---|---|
IC₅₀ (hERG block) | 32–123 nM | ~300 nM | 10–60 nM |
Key Aromatic Groups | Tetrahydronaphthalene, benzopyran | Phenylpiperidine | Anilide, methoxybenzofuran |
Charge at pH 7.4 | +1 (tertiary amine) | +1 (piperidine) | +1 (amine) |
Role in Drug Development | Reference compound for hERG studies | Prototype IKr blocker | Clinically approved antiarrhythmic |
MK-499 revolutionized the mechanistic understanding of IKr/hERG channel biophysics and pharmacology through three key contributions:
1. Validation of hERG as the Molecular Substrate for IKr
Prior to the cloning of hERG, IKr was defined pharmacologically by its sensitivity to methanesulfonanilides. MK-499’s high-affinity block of heterologously expressed hERG channels (IC₅₀ = 123 ± 12 nM at –20 mV) confirmed that hERG encodes the core alpha subunit of native IKr channels [6]. Crucially, MK-499 replicated the characteristic inward rectification and voltage-dependent activation kinetics of IKr in cardiac myocytes, resolving longstanding controversies about the channel’s molecular identity [3] [6].
2. Elucidation of State-Dependent Block Mechanisms
Unlike early Class III agents, MK-499 demonstrated open-channel block with distinctive kinetics:
3. Mapping the hERG Drug-Binding Pocket
MK-499 enabled seminal structure-function studies identifying critical pore residues for drug binding:
Table 3: Impact of hERG Pore Mutations on MK-499 Block
Mutation | Location | Fold Change in IC₅₀ vs. WT | Proposed Interaction with MK-499 |
---|---|---|---|
Y652A | S6 helix (aromatic) | ~20-fold increase | Loss of π-cation stacking with amine |
F656A | S6 helix (aromatic) | ~17-fold increase | Reduced hydrophobic enclosure |
T623A | Selectivity filter | ~5.5-fold increase | Impaired H-bonding with sulfonamide |
S624A | Pore helix | ~1.3-fold decrease | Allosteric widening of the central cavity |
These insights established MK-499 as the archetypal ligand for probing hERG structure-activity relationships, influencing safety pharmacology paradigms for non-cardiac drugs [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4